molecular formula C24H16N2O4 B11966508 Benzene, 1,4-bis(phthalimidomethyl)- CAS No. 30391-55-0

Benzene, 1,4-bis(phthalimidomethyl)-

Cat. No.: B11966508
CAS No.: 30391-55-0
M. Wt: 396.4 g/mol
InChI Key: LXIIWCDTGITVSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1,4-bis(phthalimidomethyl)- is an organic compound characterized by the presence of two phthalimide groups attached to a benzene ring at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(phthalimidomethyl)- typically involves the reaction of 1,4-bis(bromomethyl)benzene with potassium phthalimide. The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions. The potassium phthalimide acts as a nucleophile, displacing the bromine atoms and forming the desired product.

Industrial Production Methods: While specific industrial production methods for Benzene, 1,4-bis(phthalimidomethyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: Benzene, 1,4-bis(phthalimidomethyl)- can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents for these reactions include halogens (e.g., bromine) and nitrating agents.

    Oxidation and Reduction: The phthalimide groups can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the phthalimide groups.

Major Products:

    Substitution Products: Depending on the substituent introduced, products can include halogenated or nitrated derivatives of Benzene, 1,4-bis(phthalimidomethyl)-.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acid derivatives.

Scientific Research Applications

Benzene, 1,4-bis(phthalimidomethyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Materials Science: The compound’s structural features make it useful in the development of polymers and other advanced materials.

    Biology and Medicine: While specific biological applications are less documented, phthalimide derivatives are known for their biological activity, including potential use as enzyme inhibitors.

Mechanism of Action

The mechanism of action of Benzene, 1,4-bis(phthalimidomethyl)- primarily involves its ability to participate in electrophilic aromatic substitution reactions. The benzene ring acts as an electron-rich center, facilitating the attack by electrophiles. The phthalimide groups can also interact with various molecular targets, potentially inhibiting enzyme activity through binding interactions.

Comparison with Similar Compounds

    Benzene, 1,4-bis(benzimidazo-1-yl)-: This compound features benzimidazole groups instead of phthalimide groups.

    1,4-Bis(4,5-diphenyl-1H-imidazol-2-yl)benzene: Contains imidazole groups and exhibits different electrochemical properties.

Uniqueness: Benzene, 1,4-bis(phthalimidomethyl)- is unique due to the presence of phthalimide groups, which impart distinct chemical reactivity and potential biological activity

Properties

CAS No.

30391-55-0

Molecular Formula

C24H16N2O4

Molecular Weight

396.4 g/mol

IUPAC Name

2-[[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C24H16N2O4/c27-21-17-5-1-2-6-18(17)22(28)25(21)13-15-9-11-16(12-10-15)14-26-23(29)19-7-3-4-8-20(19)24(26)30/h1-12H,13-14H2

InChI Key

LXIIWCDTGITVSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.